Spiro[3.4]octan-1-one

Lipophilicity Medicinal Chemistry Drug Design

Spiro[3.4]octan-1-one (CAS 37609-31-7) is a carbocyclic spiro compound consisting of a four-membered cyclobutanone ring and a five-membered cyclopentane ring joined at a single quaternary spiro carbon atom. Its molecular formula is C8H12O with a molecular weight of 124.18 g/mol, and it is canonically characterized by a computed XLogP3-AA value of 1.5.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 37609-31-7
Cat. No. B1611217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-1-one
CAS37609-31-7
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC2=O
InChIInChI=1S/C8H12O/c9-7-3-6-8(7)4-1-2-5-8/h1-6H2
InChIKeySCXSEYWVNBAKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-1-one (CAS 37609-31-7): A Carbocyclic Spiroketone Scaffold for Three-Dimensional Chemical Space Exploration


Spiro[3.4]octan-1-one (CAS 37609-31-7) is a carbocyclic spiro compound consisting of a four-membered cyclobutanone ring and a five-membered cyclopentane ring joined at a single quaternary spiro carbon atom [1]. Its molecular formula is C8H12O with a molecular weight of 124.18 g/mol, and it is canonically characterized by a computed XLogP3-AA value of 1.5 . This rigid, three-dimensional framework serves as a versatile building block in medicinal chemistry and organic synthesis, enabling the construction of spatially defined scaffolds for drug discovery and the development of novel nucleoside analogues [2].

Why Spiro[3.4]octan-1-one (CAS 37609-31-7) Cannot Be Interchanged with Other Spiroketones or Monocyclic Ketones


The spiro[3.4]octane framework occupies a specific niche in chemical space that cannot be replicated by alternative spirocyclic scaffolds (e.g., spiro[3.3]heptanes or spiro[4.4]nonanes) or monocyclic ketones. The [3.4] ring combination imposes a unique three-dimensional geometry with distinct exit vector angles and a balance of rigidity and conformational flexibility that directly influences molecular recognition, physicochemical properties, and synthetic reactivity . In nucleoside analogue development, spiro[3.4]octane-derived scaffolds exhibit markedly different reactivity and biological outcomes compared to 4′-spirocyclic furanose analogues, underscoring that generic substitution across spirocyclic classes is not scientifically valid [1]. The quantitative evidence below establishes the specific, measurable differentiators that justify selective procurement of spiro[3.4]octan-1-one over its closest structural analogs.

Quantitative Differentiation of Spiro[3.4]octan-1-one (CAS 37609-31-7) from Closest Analogs: A Comparative Evidence Guide


XLogP3-AA Lipophilicity: Spiro[3.4]octan-1-one vs. 5-Oxaspiro[3.4]octan-1-one

Spiro[3.4]octan-1-one (C8H12O) exhibits an XLogP3-AA value of 1.5, whereas the oxygen-containing analog 5-oxaspiro[3.4]octan-1-one (C7H10O2) has a computed XLogP of 0.3 [1]. This 1.2 log unit difference represents a ~16-fold difference in octanol-water partition coefficient, indicating significantly higher lipophilicity for the all-carbon spiroketone. The lipophilicity differential directly impacts membrane permeability and pharmacokinetic behavior in drug discovery contexts.

Lipophilicity Medicinal Chemistry Drug Design Physicochemical Properties

Carbonyl Reactivity: Spirocyclobutanone Scaffold vs. 4′-Spirocyclic Furanose Analogues in Nucleoside Synthesis

In the synthesis of carbocyclic nucleoside analogues, the central spirocyclobutanone scaffold derived from spiro[3.4]octan-1-one chemistry exhibits distinct reactivity compared to 4′-spirocyclic furanose analogues [1]. Density functional theory (DFT) calculations were performed to support the observed selectivity in carbonyl reduction of spirocyclobutanone building blocks, demonstrating that the constrained [3.4] spiro framework imposes stereoelectronic effects that differ from those in oxygen-containing furanose systems [1]. The reaction sequence was robust on multigram scale and enabled preparation of an undescribed class of carbocyclic nucleoside analogues with proof-of-concept inhibition of protein methyltransferase target PRMT5 [1].

Nucleoside Analogues Synthetic Chemistry Carbonyl Reduction DFT

Three-Dimensional Exit Vector Geometry: Spiro[3.4]octanes vs. Spiro[3.3]heptanes

Spiro[3.4]octane building blocks provide three-dimensional access through a single module with dense and rigid substructures that create spatially well-defined exit vectors . In comparison, spiro[3.3]heptanes—while also offered as spirocyclic building blocks—present a different spatial arrangement of substituents due to their smaller [3.3] ring system. The [3.4] scaffold occupies a distinct region of three-dimensional chemical space that cannot be accessed using [3.3]heptane analogs, enabling unique diversification strategies in fragment-based library construction [1].

Scaffold Diversity Chemical Space Medicinal Chemistry Fragment-Based Drug Discovery

Ring Strain and Synthetic Accessibility: Spiro[3.4]octan-1-one vs. Spiro[3.3]heptan-1-one

The [3.4] spiro junction in spiro[3.4]octan-1-one represents a well-established and synthetically accessible scaffold, with multiple reported synthetic routes dating to 1977 [1]. In contrast, spiro[3.3]heptane systems exhibit significant ring strain that historically posed synthetic challenges; as noted in the literature, 'strain is not known' for spiro[3.3]heptane as of 1976, implying no significant amount had been synthesized at that time [2]. While modern methods now exist for spiro[3.3]heptanes, the [3.4] scaffold offers a favorable balance of conformational restriction (from the four-membered ring) and reduced overall strain (from the five-membered ring) that facilitates robust multigram-scale synthesis [3].

Ring Strain Synthetic Feasibility Thermodynamics Spiro Compound Stability

Optimal Procurement-Driven Application Scenarios for Spiro[3.4]octan-1-one (CAS 37609-31-7)


Scaffold for Carbocyclic Nucleoside Analogue Synthesis in Antiviral and Oncology Drug Discovery

Spiro[3.4]octan-1-one serves as a central spirocyclobutanone scaffold for constructing novel carbocyclic nucleoside analogues [1]. Unlike oxygen-containing furanose analogs, the all-carbon [3.4] spiro framework exhibits distinct carbonyl reduction selectivity (DFT-validated) and has demonstrated proof-of-concept inhibition of protein methyltransferase target PRMT5—a therapeutic target in oncology [1]. Medicinal chemistry groups pursuing differentiated nucleoside scaffolds should procure spiro[3.4]octan-1-one as a strategic building block where furanose-based alternatives have failed to deliver adequate biological activity.

Three-Dimensional Fragment Library Construction for Underexplored Chemical Space

The spiro[3.4]octane framework occupies a unique region of three-dimensional chemical space with well-defined exit vectors that differ from spiro[3.3]heptanes and other spirocyclic classes [1]. Procurement of spiro[3.4]octan-1-one enables the synthesis of fragment libraries that explore conformational space inaccessible to planar aromatic or smaller spirocyclic scaffolds. This application is particularly relevant for fragment-based drug discovery programs seeking to identify novel binding motifs against challenging protein targets.

Synthetic Methodology Development for Constrained Spirocyclic Systems

Spiro[3.4]octan-1-one represents a well-characterized substrate for developing new synthetic methodologies targeting spirocyclic architectures. Established routes include [2+2]-cycloaddition of dichloroketene on exo-methylene cyclopentane building blocks, which is robust on multigram scale [1]. Methodology groups and process chemistry teams should prioritize this compound over less-accessible spirocyclic ketones when validating new spirocyclization strategies, given its favorable balance of reactivity and stability.

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